Cas no 5122-95-2 (3-Biphenylboronic acid)
3-Biphenylboronic acid Chemical and Physical Properties
Names and Identifiers
-
- [1,1'-Biphenyl]-3-ylboronic acid
- 3-BIPHENYLBORONIC ACID
- AKOS BRN-0056
- BIPHENYL-3-BORONIC ACID
- CHEMBRDG-BB 3201028
- RARECHEM AH PB 0085
- 3-Phenylbenzeneboronic acid
- biphenyl-3-ylboronic acid
- Biphenyl-3-bronic acid
- Biphenyl-3-ylbronic acid
- 3-Biphenylboronic
- 3-Biphenylboronic Acid (contains varying amounts of Anhydride)
- (3-phenylphenyl)boronic acid
- 3-(Dihydroxyboryl)-1,1′-biphenyl
- 3-biphenyl boronic acid
- (3-phenylphenyl)boranediol
- (1,1'-biphenyl-3-yl)boronic acid
- [1,1'-Diphenyl]-3-ylboronic acid
- Boronic acid, [1,1'-biphenyl]-3-yl-
- Biphenyl-3-boronicacid
- PubChem6404
- Phenylboronic Acid, 5
- 3-biphenyl-boronic acid
- (3-
- SCHEMBL66838
- B2489
- AC-24803
- A7569
- DTXSID10370206
- GS-6830
- MFCD01318102
- SY019960
- FT-0615110
- J-519853
- Boronic acid, B-[1,1'-biphenyl]-3-yl-
- 5122-95-2
- 1,1'-biphenyl-3-ylboronic acid
- CS-W002759
- AB08624
- AKOS004116507
- LD5RSH6TTV
- Z1203159465
- 3-Biphenylboronic Acid, (contains varying amounts of Anhydride)
- GOXICVKOZJFRMB-UHFFFAOYSA-N
- CHEMBL20421
- AM20050465
- EN300-197283
- BDBM26126
- B-[1,1'-Biphenyl]-3-ylboronic acid
- {[1,1'-biphenyl]-3-yl}boronic acid
- 3-Biphenylboroni pound ccontains varying amounts of Anhydride)
- 3-Biphenylboronic acid,98%
- STL555878
- BBL102079
- DB-010539
- 3-Biphenylboronic acid
-
- MDL: MFCD01318102
- Inchi: 1S/C12H11BO2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,14-15H
- InChI Key: GOXICVKOZJFRMB-UHFFFAOYSA-N
- SMILES: OB(C1=CC=CC(=C1)C1C=CC=CC=1)O
- BRN: 2836311
Computed Properties
- Exact Mass: 198.08500
- Monoisotopic Mass: 198.085
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 40.5
Experimental Properties
- Color/Form: White powder
- Density: 1.1800
- Melting Point: 208°C(lit.)
- Boiling Point: 411℃ at 760 mmHg
- Flash Point: 202.3 oC
- Refractive Index: 1.61
- Water Partition Coefficient: Insoluble in water.
- PSA: 40.46000
- LogP: 1.03340
- Solubility: Uncertain
3-Biphenylboronic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338,P302+P352,P321,P405,P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R36/37/38
- Safety Instruction: S37/39-S26
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
- Storage Condition:Store at room temperature
3-Biphenylboronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
3-Biphenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B2489-5g |
3-Biphenylboronic acid |
5122-95-2 | contains varying amounts of Anhydride) | 5g |
¥250.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B2489-25g |
3-Biphenylboronic acid |
5122-95-2 | contains varying amounts of Anhydride) | 25g |
¥1100.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B441A-1g |
3-Biphenylboronic acid |
5122-95-2 | 98% | 1g |
¥47.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B441A-5g |
3-Biphenylboronic acid |
5122-95-2 | 98% | 5g |
¥127.0 | 2022-09-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B441A-25g |
3-Biphenylboronic acid |
5122-95-2 | 98% | 25g |
¥446.0 | 2022-09-28 | |
| Alichem | A019118093-100g |
[1,1'-Biphenyl]-3-ylboronic acid |
5122-95-2 | 98% | 100g |
$336.00 | 2023-09-01 | |
| Fluorochem | 010980-5g |
3-Biphenylboronic acid |
5122-95-2 | 98% | 5g |
£21.00 | 2022-03-01 | |
| Fluorochem | 010980-10g |
3-Biphenylboronic acid |
5122-95-2 | 98% | 10g |
£36.00 | 2022-03-01 | |
| Fluorochem | 010980-100g |
3-Biphenylboronic acid |
5122-95-2 | 98% | 100g |
£306.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B101971-100g |
3-Biphenylboronic acid |
5122-95-2 | 98% | 100g |
¥1305.90 | 2023-09-04 |
3-Biphenylboronic acid Suppliers
3-Biphenylboronic acid Related Literature
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Jing Yang,Qiu-Yan Han,Cheng-Long Zhao,Tao Dong,Zhi-Yuan Hou,Hua-Li Qin,Cheng-Pan Zhang Org. Biomol. Chem. 2016 14 7654
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2. Organoboron compounds. Part VI. Photochemical reactions of aryl and alkyl halides with boron halidesR. A. Bowie,O. C. Musgrave J. Chem. Soc. C 1966 566
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3. Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materialsEmiliya V. Nosova,Galina N. Lipunova,Grigory V. Zyryanov,Valery N. Charushin,Oleg N. Chupakhin Org. Chem. Front. 2022 9 6646
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Naohiro Kameta,Masaru Aoyagi,Masumi Asakawa Chem. Commun. 2017 53 10116
Additional information on 3-Biphenylboronic acid
Recent Advances in the Application of 3-Biphenylboronic Acid (CAS: 5122-95-2) in Chemical Biology and Pharmaceutical Research
3-Biphenylboronic acid (CAS: 5122-95-2) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique structural and reactivity properties. Recent studies have highlighted its potential in drug discovery, chemical probes, and materials science. This research brief synthesizes the latest findings on the applications and mechanistic insights of this compound, focusing on its role in Suzuki-Miyaura cross-coupling reactions, enzyme inhibition, and targeted drug delivery systems.
A 2023 study published in Journal of Medicinal Chemistry demonstrated the efficacy of 3-biphenylboronic acid derivatives as potent inhibitors of β-lactamases, addressing the critical challenge of antibiotic resistance. The researchers utilized structure-activity relationship (SAR) analysis to optimize the boronic acid moiety, achieving nanomolar inhibitory concentrations against clinically relevant enzymes. This breakthrough underscores the compound's potential in developing next-generation antibacterial agents.
In materials science, researchers at MIT have developed novel luminescent sensors by incorporating 3-biphenylboronic acid into metal-organic frameworks (MOFs). The resulting hybrid materials exhibited exceptional selectivity for glucose detection, with potential applications in continuous glucose monitoring systems for diabetes management. The study, published in ACS Applied Materials & Interfaces, revealed that the boronic acid group's reversible binding with diols was crucial for the sensor's performance.
Recent advances in PROTAC (proteolysis targeting chimera) technology have also leveraged 3-biphenylboronic acid's properties. A 2024 Nature Chemical Biology publication described its use as a warhead in targeted protein degradation, specifically for challenging oncology targets. The compound's ability to form stable but reversible complexes with protein surfaces proved instrumental in achieving selective degradation while minimizing off-target effects.
The pharmaceutical industry has shown increasing interest in 3-biphenylboronic acid's potential for CNS drug development. A multi-center study demonstrated its blood-brain barrier permeability when incorporated into dopamine receptor modulators, opening new possibilities for treating neurological disorders. This finding was particularly significant given the historical challenges in delivering boronic acid-containing compounds to the CNS.
Ongoing clinical trials are evaluating 3-biphenylboronic acid derivatives as novel therapeutics for various indications. Phase I results for a boronic acid-based proteasome inhibitor showed promising safety profiles and target engagement in hematological malignancies. Researchers anticipate that the unique binding kinetics conferred by the boronic acid moiety may overcome limitations of conventional covalent inhibitors.
From a synthetic chemistry perspective, recent methodological developments have expanded the accessibility of 3-biphenylboronic acid derivatives. A 2023 Chemical Reviews article summarized innovative protection-deprotection strategies that address the compound's sensitivity to protodeboronation, enabling more robust synthetic routes. These advances are expected to accelerate structure-activity studies and lead optimization efforts.
Looking forward, the research community anticipates several key developments involving 3-biphenylboronic acid. These include its application in bioorthogonal chemistry for live-cell imaging, incorporation into antibody-drug conjugates (ADCs), and development as organocatalysts for asymmetric synthesis. The compound's versatility continues to inspire innovative applications across multiple disciplines within chemical biology and pharmaceutical sciences.
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